molecular formula C7H6F2O2 B1318716 3,5-Difluoro-4-methoxyphenol CAS No. 443-42-5

3,5-Difluoro-4-methoxyphenol

Cat. No.: B1318716
CAS No.: 443-42-5
M. Wt: 160.12 g/mol
InChI Key: WPNHIYWMMCVBGE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxyphenol: is an aromatic compound with the molecular formula C7H6F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxyphenol typically involves the selective fluorination of 4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride , under controlled temperature conditions to ensure selective substitution at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of fluorine gas in a controlled environment is also a common approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like or .

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 3,5-difluoro-4-methoxyquinone.

    Reduction: Formation of 3,5-difluoro-4-methoxyhydroquinone.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Difluoro-4-methoxyphenol is used as a building block in organic synthesis. Its unique substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenolic compounds. It serves as a model compound for understanding the interactions of fluorinated phenols with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: this compound is used in the production of specialty chemicals, including polymers and coatings. Its unique properties contribute to the development of materials with improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The methoxy group can also participate in hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2,3-Difluoro-4-methoxyphenol
  • 3,5-Difluoro-2-methoxybenzylamine
  • 3,5-Dichloro-4-methoxyphenol

Comparison: 3,5-Difluoro-4-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenol ring. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, such as 2,3-difluoro-4-methoxyphenol, the 3,5-difluoro substitution provides a different electronic environment, which can affect its chemical behavior and biological activity.

Properties

IUPAC Name

3,5-difluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNHIYWMMCVBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309076
Record name 3,5-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-42-5
Record name 3,5-Difluoro-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxyphenol
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URL https://comptox.epa.gov/dashboard/DTXSID701309076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-methoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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